![molecular formula C16H18BrNO B2520558 4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol CAS No. 1232802-94-6](/img/structure/B2520558.png)
4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol
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Description
“4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C16H18BrNO and a molecular weight of 320.22 . It is used for research purposes .
Molecular Structure Analysis
The molecule contains a total of 38 bonds, including 20 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 aromatic hydroxyl . It consists of 18 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Bromine atom .Scientific Research Applications
Proteomics Research
“4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, localization, and much more.
Biochemical Research
This compound is classified as a biochemical , indicating its use in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This compound could be used in various biochemical assays and experiments.
Suzuki-Miyaura Reaction
The compound can be used as a reactant for the Suzuki-Miyaura reaction . The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds. In this context, the compound could be used to synthesize various organic compounds.
Copper-Catalyzed Oxidative Amination
It can be used in copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation . This process is used to introduce an amino group into a compound, which is a key step in the synthesis of many pharmaceuticals and fine chemicals.
Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors
The compound can be used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives . These derivatives are potential inhibitors of protein tyrosine phosphatase 1B, a key enzyme involved in insulin signaling and a potential target for the treatment of type 2 diabetes and obesity.
properties
IUPAC Name |
4-bromo-2-[(3-propan-2-ylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-11(2)12-4-3-5-15(9-12)18-10-13-8-14(17)6-7-16(13)19/h3-9,11,18-19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKXLBPNJBWUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol |
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